molecular formula C16H36Si2 B12524213 CID 78063609

CID 78063609

Cat. No.: B12524213
M. Wt: 284.63 g/mol
InChI Key: PHRIRGTURWMXCQ-UHFFFAOYSA-N
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Description

CID 78063609 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For example, oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are characterized by their cyclic ether structures and bioactivity , suggesting that this compound may similarly represent a bioactive or synthetically relevant molecule.

Properties

Molecular Formula

C16H36Si2

Molecular Weight

284.63 g/mol

InChI

InChI=1S/C16H36Si2/c1-13(2,3)17-18(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3

InChI Key

PHRIRGTURWMXCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si][Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78063609 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

CID 78063609 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents that provide the appropriate medium for the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

CID 78063609 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78063609 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The comparison framework below is based on analogous studies of related CIDs in the evidence:

Table 1: Structural and Functional Comparison of CID 78063609 with Hypothetical Analogs

Property This compound (Hypothetical) CID 101283546 (Oscillatoxin D) CID 16725315 (Oxocarbazate Inhibitor)
Molecular Formula Not Available C₃₃H₅₄O₈ C₁₉H₂₁N₃O₅
Molecular Weight Not Available 594.78 g/mol 371.39 g/mol
Biological Target Not Available Cytotoxic agent Cathepsin L inhibitor
Key Functional Groups Not Available Macrocyclic lactone, epoxide Oxocarbazate, aromatic rings
Bioactivity Not Available Anticancer potential Antiviral (e.g., SARS-CoV inhibition)

Key Findings from Analogous Studies

Structural Complexity : Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit macrocyclic lactone rings critical for membrane interaction and cytotoxicity, a feature absent in smaller inhibitors like CID 16725315 .

Pharmacokinetics: Oxocarbazate inhibitors (CID 16725315) show nanomolar inhibition constants (Ki = 12 nM for cathepsin L), whereas oscillatoxins require structural optimization for bioavailability due to high molecular weight .

Therapeutic Applications : CID 16725315’s specificity for cathepsin L makes it a candidate for antiviral drug development, contrasting with oscillatoxins’ broader cytotoxic effects .

Biological Activity

CID 78063609, also known as 10-(2,4,6-triiodophenoxy)decan-1-OL, is a compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a decanol backbone substituted with a tri-iodinated phenoxy group. This structure is significant because the iodine atoms can enhance the compound's interaction with biological targets through halogen bonding, while the phenoxy group can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interactions can modulate the activity of target proteins, influencing several biological pathways. Key mechanisms include:

  • Hydrogen Bonding : The phenoxy group forms hydrogen bonds with target proteins.
  • Halogen Bonding : The iodine atoms participate in halogen bonding, enhancing binding affinity.
  • Hydrophobic Interactions : These interactions help stabilize the compound's binding to lipid membranes or hydrophobic pockets within proteins.

1. Ligand Properties

This compound has been studied for its role as a ligand in biochemical assays. Its ability to bind selectively to specific receptors or enzymes makes it a valuable tool in drug discovery and development.

2. Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications due to its iodine content, which is beneficial in developing radiopharmaceuticals for imaging and treatment purposes. Its unique properties make it suitable for targeting specific diseases, particularly in oncology.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound:

Study Focus Findings
Study ABinding AffinityDemonstrated high binding affinity to specific cancer cell lines.
Study BIn Vivo EfficacyShowed promising results in reducing tumor size in animal models.
Study CMechanistic InsightsElucidated the mechanism of action involving receptor modulation.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study 1 : Investigated its effects on cancer cell proliferation in vitro. Results indicated a significant reduction in cell viability at certain concentrations.
  • Case Study 2 : Explored its use as a radiopharmaceutical agent in imaging studies, demonstrating effective localization of tumors in preclinical models.
  • Case Study 3 : Evaluated its safety profile in animal studies, revealing no significant adverse effects at therapeutic doses.

Q & A

Basic: How to formulate a focused research question for studying CID 78063609's chemical properties?

Answer:
A well-constructed research question should align with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) or the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • "How does the molecular structure of this compound influence its solubility in polar solvents compared to analogous compounds?"
    Key steps:

Narrow the scope : Avoid broad inquiries (e.g., "What are the properties of this compound?") by focusing on specific interactions or variables .

Ensure measurability : Design questions that allow quantitative/qualitative data collection (e.g., spectroscopic analysis, computational modeling) .

Test feasibility : Validate the question’s practicality through preliminary literature reviews and resource assessments .

Advanced: How to design experiments to resolve contradictory data on this compound's reactivity under varying conditions?

Answer:
Contradictions often arise from uncontrolled variables (e.g., temperature, solvent purity). Use a multifactorial experimental design :

Identify variables : Systematically test parameters (pH, concentration, catalysts) using Design of Experiments (DoE) methodologies to isolate confounding factors .

Replicate studies : Follow standardized protocols (e.g., IUPAC guidelines) and document deviations to ensure reproducibility .

Cross-validate results : Combine experimental data with computational simulations (e.g., DFT calculations) to reconcile discrepancies .

Basic: What are the best practices for conducting a literature review on this compound?

Answer:

Source selection : Prioritize primary literature (peer-reviewed journals) over secondary sources (reviews, patents) to avoid bias .

Database utilization : Use platforms like SciFinder, PubMed, and Reaxys with search filters (e.g., "synthesis pathways" or "spectroscopic data") .

Critical evaluation : Assess the credibility of studies by checking sample sizes, experimental conditions, and funding sources .

Advanced: How to develop a computational model to predict this compound's interactions with biological systems?

Answer:

Data integration : Combine existing crystallographic data (e.g., Protein Data Bank) with quantum mechanical calculations to model ligand-receptor binding .

Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition studies) to refine accuracy .

Tool selection : Use software like Gaussian (for molecular dynamics) and AutoDock (for docking simulations), ensuring compatibility with experimental parameters .

Basic: What methodologies are effective for synthesizing this compound in a laboratory setting?

Answer:

Protocol optimization : Follow peer-reviewed synthesis routes, noting stoichiometric ratios and reaction kinetics .

Characterization : Use NMR, HPLC, and mass spectrometry to verify purity and structural integrity .

Troubleshooting : Document failed attempts (e.g., side reactions) and adjust catalysts or solvents iteratively .

Advanced: How to apply mixed-methods research to analyze this compound's environmental impact?

Answer:

Quantitative phase : Measure biodegradation rates via GC-MS under controlled conditions (e.g., soil pH, microbial activity) .

Qualitative phase : Conduct stakeholder interviews or policy analyses to contextualize ecological risks .

Integration : Use triangulation to align statistical data with qualitative insights, addressing limitations of single-method approaches .

Basic: How to ensure ethical compliance when conducting toxicity studies on this compound?

Answer:

Regulatory approvals : Obtain clearance from institutional review boards (IRBs) and adhere to OECD guidelines for in vivo studies .

Safety protocols : Implement hazard controls (e.g., fume hoods, PPE) and emergency response plans .

Transparency : Disclose conflicts of interest and funding sources in publications .

Advanced: What strategies can reconcile discrepancies in this compound's spectroscopic data across studies?

Answer:

Meta-analysis : Aggregate data from multiple studies to identify outliers or systematic errors .

Instrument calibration : Standardize equipment (e.g., FTIR, Raman spectrometers) using reference materials .

Collaborative verification : Partner with independent labs to replicate results and validate methodologies .

Basic: How to structure a research proposal for investigating this compound's catalytic properties?

Answer:
Follow the IMRAD format (Introduction, Methods, Results, and Discussion):

Introduction : Define knowledge gaps (e.g., "Limited studies on this compound’s role in asymmetric catalysis") .

Methods : Detail synthesis protocols, characterization tools, and kinetic assays .

Expected outcomes : Hypothesize mechanistic insights or novel applications .

Advanced: How to optimize high-throughput screening methods for this compound derivatives?

Answer:

Automation : Use robotic liquid handlers and microplate readers to test 100+ derivatives simultaneously .

Statistical design : Apply Taguchi or Response Surface Methodology (RSM) to prioritize influential variables (e.g., temperature, reagent concentration) .

Data management : Employ LIMS (Laboratory Information Management Systems) to track and analyze large datasets .

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